molecular formula C25H37NO4 B11079930 2-(1-{[2-(3,4-Diethoxyphenyl)ethyl]amino}pentylidene)-5,5-dimethylcyclohexane-1,3-dione

2-(1-{[2-(3,4-Diethoxyphenyl)ethyl]amino}pentylidene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B11079930
M. Wt: 415.6 g/mol
InChI Key: VRGUYPFGUNNXCJ-UHFFFAOYSA-N
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Description

2-(1-{[2-(3,4-Diethoxyphenyl)ethyl]amino}pentylidene)-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a dimethyl group and a pentylidene chain, which is further connected to a diethoxyphenyl group via an ethylamino linkage. The structural complexity of this compound makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[2-(3,4-Diethoxyphenyl)ethyl]amino}pentylidene)-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps:

    Formation of the Cyclohexane Core: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane structure.

    Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions, using reagents such as methyl iodide in the presence of a strong base like sodium hydride.

    Attachment of the Pentylidene Chain: The pentylidene chain is attached through a condensation reaction, often involving an aldehyde or ketone with a suitable leaving group.

    Formation of the Ethylamino Linkage: The ethylamino linkage is formed by reacting an ethylamine derivative with the intermediate compound.

    Addition of the Diethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino and diethoxyphenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the cyclohexane ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethoxyphenyl group. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential pharmacological properties. Its ability to interact with biological targets might make it useful in drug discovery and development.

Industry

In industrial applications, the compound could be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 2-(1-{[2-(3,4-Diethoxyphenyl)ethyl]amino}pentylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The ethylamino and diethoxyphenyl groups are likely to play a key role in binding to these targets, while the cyclohexane ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1-{[2-(3,4-Diethoxyphenyl)ethyl]amino}pentylidene)-5,5-dimethylcyclohexane-1,3-dione stands out due to its specific substitution pattern and the presence of the diethoxyphenyl group. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H37NO4

Molecular Weight

415.6 g/mol

IUPAC Name

2-[C-butyl-N-[2-(3,4-diethoxyphenyl)ethyl]carbonimidoyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C25H37NO4/c1-6-9-10-19(24-20(27)16-25(4,5)17-21(24)28)26-14-13-18-11-12-22(29-7-2)23(15-18)30-8-3/h11-12,15,27H,6-10,13-14,16-17H2,1-5H3

InChI Key

VRGUYPFGUNNXCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NCCC1=CC(=C(C=C1)OCC)OCC)C2=C(CC(CC2=O)(C)C)O

Origin of Product

United States

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